4-[3-(Quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile
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Overview
Description
4-[3-(Quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile is a complex organic compound that features a quinoxaline moiety linked to a phenoxybenzene structure with two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile typically involves the reaction of quinoxaline derivatives with phenoxybenzene compounds. One common method includes the use of a base-catalyzed nucleophilic substitution reaction where quinoxaline is reacted with a halogenated phenoxybenzene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted phenoxybenzene derivatives.
Scientific Research Applications
4-[3-(Quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 4-[3-(Quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell signaling pathways, respectively. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Bis(quinoxaline) derivatives: These compounds share a similar quinoxaline core but differ in their substitution patterns and functional groups.
Quinazoline derivatives: These compounds have a similar nitrogen-containing heterocyclic structure and exhibit comparable biological activities.
Uniqueness
4-[3-(Quinoxalin-2-yl)phenoxy]benzene-1,2-dicarbonitrile is unique due to its specific combination of a quinoxaline moiety with a phenoxybenzene structure and nitrile groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H12N4O |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-(3-quinoxalin-2-ylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C22H12N4O/c23-12-16-8-9-19(11-17(16)13-24)27-18-5-3-4-15(10-18)22-14-25-20-6-1-2-7-21(20)26-22/h1-11,14H |
InChI Key |
FJMDTJZJIWFQJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=CC=C3)OC4=CC(=C(C=C4)C#N)C#N |
Origin of Product |
United States |
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